1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
The compound is an organic molecule with an azetidine core, which is a four-membered ring containing a nitrogen atom . It also contains a methoxyphenyl group and a phenylbutane-1,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the azetidine ring could potentially undergo ring-opening reactions . The methoxyphenyl and phenylbutane-1,4-dione groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups could affect its solubility in different solvents .Scientific Research Applications
Antibacterial and Antimicrobial Properties
The 2-azetidinone ring system is a fundamental structural motif found in various β-lactam antibiotics. These antibiotics, including penicillins and cephalosporins, exhibit potent antibacterial activity. Researchers have investigated the antimicrobial potential of 3-pyrrole-substituted 2-azetidinones, aiming to develop novel antibacterial agents that can combat drug-resistant pathogens .
Synthetic Methodology
Apart from their biological applications, researchers have focused on developing efficient synthetic routes for 3-pyrrole-substituted 2-azetidinones. Green and practical methods, such as microwave-assisted synthesis using molecular iodine as a catalyst, have been explored .
Bandyopadhyay, D., Cruz, J., Yadav, R. N., & Banik, B. K. (2012). An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. Molecules, 17(10), 11570–11584. DOI: 10.3390/molecules171011570
Mechanism of Action
Target of Action
Related compounds such as azetidin-2-ones have been shown to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
It’s worth noting that azetidin-2-ones, which share a similar core structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell-wall synthesis .
Biochemical Pathways
Related compounds such as azetidin-2-ones have been shown to disrupt bacterial cell-wall synthesis by inhibiting the action of transpeptidase enzymes .
Pharmacokinetics
The physicochemical properties of related compounds have been studied with a focus on understanding cns exposure and undesired off-target pharmacology such as herg interactions .
Result of Action
Related compounds such as azetidin-2-ones have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) in breast-cancer cell lines .
Action Environment
The broad application of suzuki–miyaura (sm) coupling, a related process, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Future Directions
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNNSIKIHZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione |
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